

GSK-J4 Inhibitory Data (IC50)

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Compound Focus: Gsk-J4

CAS No.: 1373423-53-0

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The table below summarizes the key inhibitory concentrations (IC50) of GSK-J1 and **GSK-J4** for their primary targets.

Target	Inhibitor Form	Reported IC50	Source / Context
JMJD3 (KDM6B)	GSK-J1 (active metabolite)	60 nM [1] [2]	Initial biochemical characterization [2]
	GSK-J4 (prodrug)	8.6 µM [3]	Commercial supplier data (MedChemExpress) [3]
UTX (KDM6A)	GSK-J1 (active metabolite)	60 nM [1]	Commercial supplier data (BPS Bioscience) [1]
	GSK-J4 (prodrug)	6.6 µM [3]	Commercial supplier data (MedChemExpress) [3]
Cellular Activity	GSK-J4	9 µM [3] [4] [1]	Inhibition of LPS-induced TNF-α production in human primary macrophages [3]

> **Note on IC50 Discrepancy:** The difference in IC50 values between GSK-J1 (nanomolar range) and **GSK-J4** (micromolar range) is due to **GSK-J4** being a prodrug. The nanomolar potency refers to the active molecule GSK-J1 directly acting on the enzymes in biochemical assays, while the micromolar range reflects the effective concentration of the prodrug **GSK-J4** needed in cellular systems [1] [2].

Key Experimental Protocols

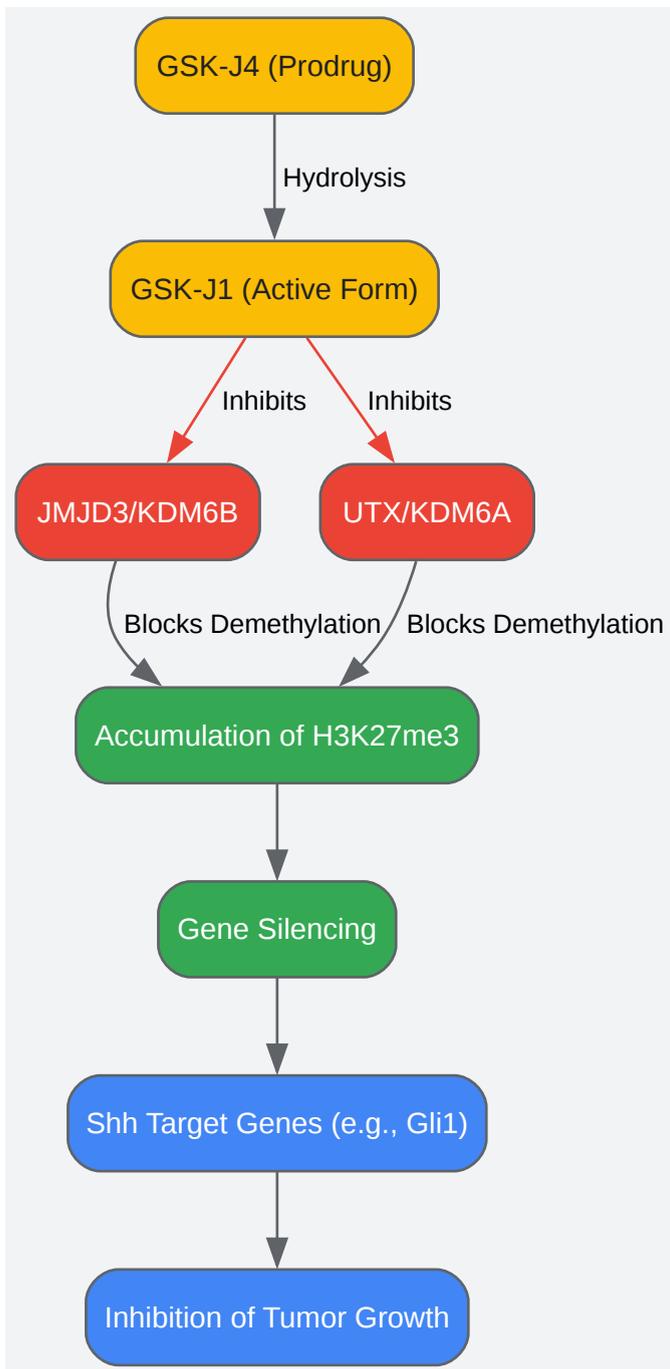
GSK-J4 has been utilized in various experimental models to investigate its biological effects. The following table outlines common methodologies and findings from key studies.

Application / Model	Treatment Concentration	Key Methodologies	Observed Outcomes
Acute Myeloid Leukemia (AML) [5]	5.5 μ M (in vitro)	Cytotoxicity assay (CCK-8), colony-forming assay, flow cytometry (apoptosis, cell cycle), RNA-sequencing, ChIP-qPCR	Reduced cell proliferation and colony formation, induced apoptosis and cell-cycle arrest, downregulated <i>HOX</i> genes, increased H3K27me3 at gene promoters [5]
Cervical Cancer [6]	Varying concentrations (IC50 determined by CCK-8)	Cell viability (CCK-8), colony formation, flow cytometry (apoptosis, cell cycle), wound healing, Transwell migration/invasion, ChIP-qPCR	Inhibited proliferation, migration, and invasion; induced G2/M phase arrest and apoptosis; increased H3K27me3 enrichment at TSS of target genes [6]
HIV-1 Latency [7]	Not specified	Chromatin Immunoprecipitation (ChIP), DNA methylation analysis, viral reactivation assays	Enhanced H3K27me3 levels and DNA methylation at the HIV-1 LTR, suppressed viral reactivation (effects were reversible upon drug removal) [7]
Shh-Medulloblastoma [8]	10-20 μ M	RT-qPCR, Western blot, Chromatin Immunoprecipitation (ChIP), RNA-sequencing, cell viability (ATP assay)	Inhibited expression of Shh target genes and genes in cholesterol biosynthesis, reduced tumor cell growth,

Application / Model	Treatment Concentration	Key Methodologies	Observed Outcomes
			increased H3K27me3 at target gene promoters [8]

Mechanism of Action and Signaling Pathway

GSK-J4 exerts its effects by inhibiting histone demethylases, leading to changes in the epigenetic landscape that influence key signaling pathways. The diagram below illustrates its mechanism and impact on the Sonic Hedgehog (Shh) pathway, which is relevant in medulloblastoma [8].



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GSK-J4 is hydrolyzed to GSK-J1, which inhibits JMJD3 and UTX, leading to H3K27me3 accumulation, silencing of target genes (e.g., in the Shh pathway), and ultimately, inhibition of tumor growth [8] [2].

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